

In-Depth Technical Guide: 1-(4-Bromophenyl)-2-chloroethanone

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Compound of Interest

Compound Name: 1-(4-Bromophenyl)-2-chloroethanone

Cat. No.: B1293676

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This technical guide provides a comprehensive overview of the chemical compound **1-(4-Bromophenyl)-2-chloroethanone**, tailored for researchers, scientists, and professionals in drug development. The guide covers its fundamental chemical properties, a detailed synthesis protocol, and spectroscopic data, presented in a structured and accessible format.

Core Compound Data

Molecular Structure and Properties

1-(4-Bromophenyl)-2-chloroethanone is a halogenated aromatic ketone. Its structure features a phenyl ring substituted with a bromine atom at the para position, and an ethanone group further substituted with a chlorine atom at the alpha position.

Property	Value
Molecular Formula	C ₈ H ₆ BrClO ^[1]
Molecular Weight	233.49 g/mol ^[1]
CAS Number	4209-02-3
Appearance	Solid (at 20 °C) ^[2]
SMILES	O=C(C1=CC=C(Br)C=C1)CCl ^[2]
InChIKey	HCQNNQFCUAGJBD-UHFFFAOYSA-N ^[1]

Atomic Composition and Molecular Weight Calculation

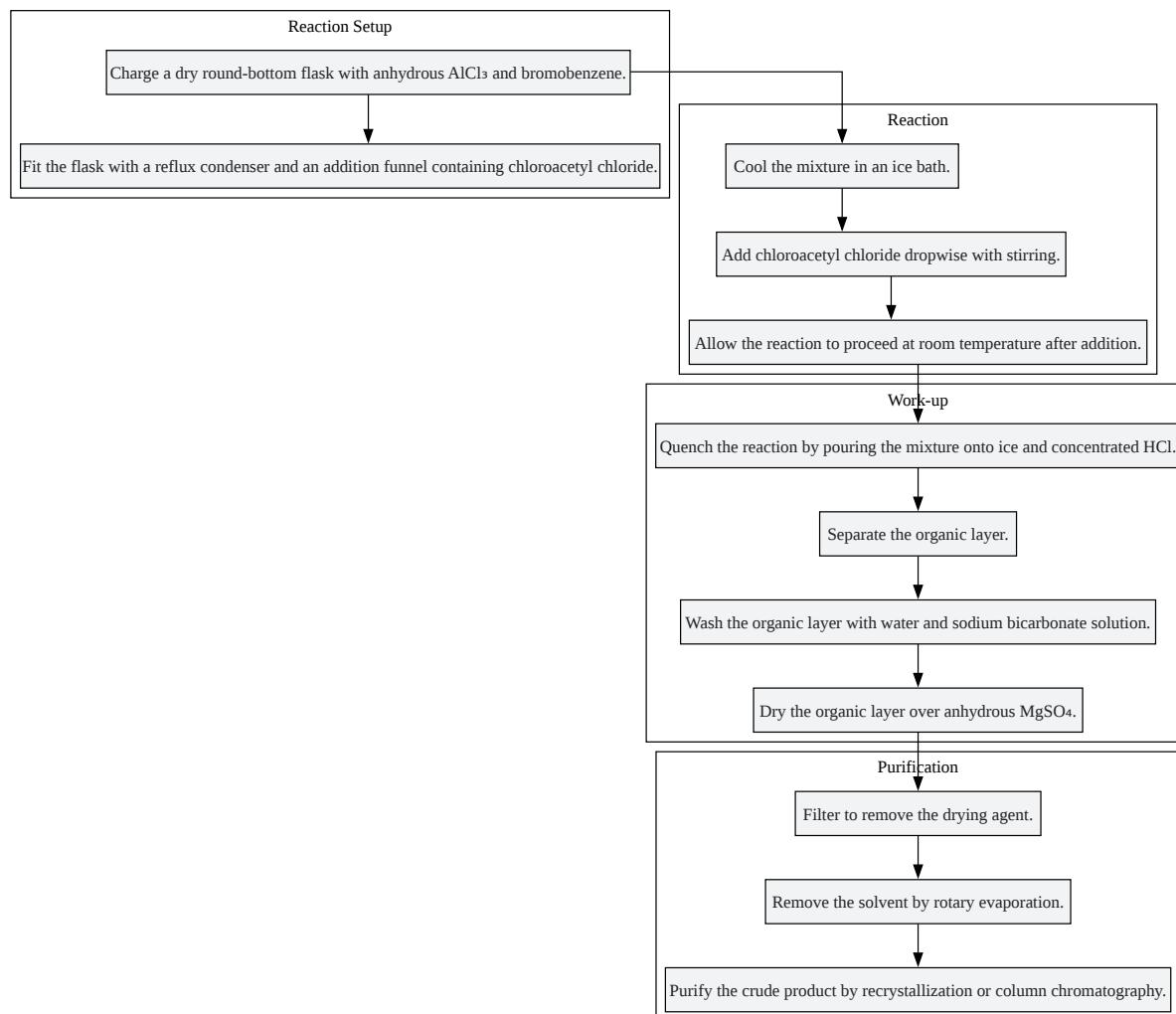
The molecular weight is derived from the atomic weights of its constituent elements.

Element	Symbol	Count	Standard Atomic Weight (g/mol)	Total Contribution (g/mol)
Carbon	C	8	12.011	96.088
Hydrogen	H	6	1.008	6.048
Bromine	Br	1	79.904	79.904
Chlorine	Cl	1	35.453	35.453
Oxygen	O	1	15.999	15.999
Total		233.492		

Synthesis Protocol

The primary method for synthesizing **1-(4-Bromophenyl)-2-chloroethanone** is the Friedel-Crafts acylation of bromobenzene with chloroacetyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl_3).^[3]

Experimental Workflow for Synthesis

[Click to download full resolution via product page](#)**Caption: Synthesis workflow for **1-(4-Bromophenyl)-2-chloroethanone**.**

Detailed Methodology

- **Reaction Setup:** In a fume hood, a dry 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The flask is charged with anhydrous aluminum chloride (AlCl_3) and bromobenzene in a suitable solvent like dichloromethane (CH_2Cl_2).
- **Acylation:** The flask is cooled in an ice bath. Chloroacetyl chloride is added dropwise from the dropping funnel to the stirred mixture over a period of 30 minutes. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
- **Work-up:** The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.
- **Purification:** The combined organic layers are washed sequentially with water, a saturated solution of sodium bicarbonate, and finally with brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **1-(4-Bromophenyl)-2-chloroethanone**. While a dedicated spectrum for this specific compound is not provided, data for analogous compounds can offer valuable insights.

^1H NMR Spectroscopy

In a typical ^1H NMR spectrum (in CDCl_3), the following signals would be expected:

- A singlet for the two protons of the chloromethyl group ($-\text{CH}_2\text{Cl}$), likely in the range of δ 4.5-5.0 ppm.

- A set of doublets for the aromatic protons. Due to the para-substitution, this will appear as an AA'BB' system. The two protons ortho to the carbonyl group will be downfield (around δ 7.8-8.0 ppm), and the two protons ortho to the bromine atom will be slightly upfield (around δ 7.6-7.7 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would be expected to show the following key signals:

- A signal for the carbonyl carbon (C=O) around δ 190 ppm.
- Signals for the aromatic carbons, with the carbon attached to the bromine being significantly shielded.
- A signal for the chloromethyl carbon (-CH₂Cl) in the range of δ 45-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by:

- A strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹.
- Bands corresponding to C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic CH₂ group (around 2850-2960 cm⁻¹).
- Absorptions related to the C-Br and C-Cl stretching vibrations.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) and characteristic isotopic patterns due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a complex isotopic cluster for the molecular ion.

Applications in Research and Development

1-(4-Bromophenyl)-2-chloroethanone serves as a versatile intermediate in organic synthesis. Its reactive chloroacetyl group makes it a valuable precursor for the synthesis of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. It is a key building block for introducing the 4-bromophenacyl moiety into a molecular structure. Derivatives of this compound have been investigated for their potential applications in medicinal chemistry.

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